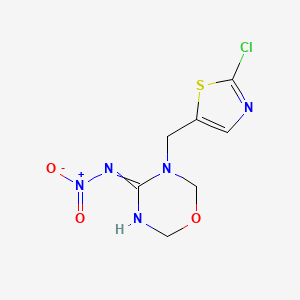
1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 is a labeled analogue of 1-Methylxanthine, a major metabolite of Theophylline. This compound is used primarily as an internal standard in various scientific studies. It has a molecular formula of 13C4C2H615N3NO2 and a molecular weight of 173.09 .
Preparation Methods
The synthesis of 1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 involves the incorporation of stable isotopes of carbon and nitrogen into the xanthine structure. The synthetic route typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to form the final product. The reaction conditions often involve high purity reagents and controlled environments to ensure the incorporation of the isotopes at the desired positions .
Chemical Reactions Analysis
1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 is widely used in scientific research due to its labeled isotopes. In chemistry, it serves as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. In biology and medicine, it is used to study metabolic pathways and drug metabolism. Additionally, it is employed in environmental studies to trace the fate of pollutants .
Mechanism of Action
The mechanism of action of 1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 is similar to that of its unlabeled counterpart, 1-Methylxanthine. It acts as a competitive inhibitor of phosphodiesterase, leading to an increase in intracellular cyclic AMP levels. This results in various physiological effects, including bronchodilation and stimulation of the central nervous system .
Comparison with Similar Compounds
1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 is unique due to its labeled isotopes, which make it valuable for tracing and analytical studies. Similar compounds include 1,7-Dimethylxanthine-2,4,5,6-13C4-1,3,9-15N3 and 1,3,7-Trimethyluric acid-2,4,5,6-13C4-1,3,9-15N3. These compounds also contain stable isotopes and are used in similar applications .
Properties
Molecular Formula |
C6H6N4O2 |
|---|---|
Molecular Weight |
173.09 g/mol |
IUPAC Name |
1-methyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)/i3+1,4+1,5+1,6+1,8+1,9+1,10+1 |
InChI Key |
MVOYJPOZRLFTCP-UDDVCBLJSA-N |
Isomeric SMILES |
C[15N]1[13C](=O)[13C]2=[13C]([15NH][13C]1=O)[15N]=CN2 |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12053040.png)
![N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12053046.png)




![6-Amino-4-(2-chloro-6-fluorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12053057.png)

![1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053062.png)



![4-((E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12053085.png)
